
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide, also known as DPI, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that is responsible for the production of reactive oxygen species (ROS) in various cell types. DPI has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide inhibits NADPH oxidase, an enzyme that is responsible for the production of ROS in various cell types. NADPH oxidase is a multi-subunit enzyme complex that generates ROS in response to various stimuli. This compound inhibits the activity of this enzyme complex by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This blocks the transfer of electrons from NADPH to oxygen, which is required for the production of ROS.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the production of ROS in various cell types, which can have downstream effects on cellular signaling pathways. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and metastasis. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has several advantages for lab experiments. It is a well-established tool for studying the role of ROS in various diseases. It is also a potent inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of this enzyme complex in disease. However, this compound also has limitations. It is a small molecule inhibitor and may have off-target effects. It is also not specific to a particular subunit of NADPH oxidase, which may limit its use in studying the specific role of individual subunits.
Direcciones Futuras
There are several future directions for research on 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide. One direction is to develop more specific inhibitors of NADPH oxidase that target individual subunits of the enzyme complex. This would allow for a more precise understanding of the role of NADPH oxidase in disease. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide involves the reaction of 2,6-dimethylindan-1-one with hydrazine hydrate to form 2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)hydrazine. This intermediate is then reacted with 2,3-dicarboxylic anhydride to form this compound. The synthesis of this compound has been reported in several studies and is a well-established method.
Aplicaciones Científicas De Investigación
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has been widely used in scientific research as a tool to study the role of ROS in various diseases. It has been shown to inhibit the production of ROS in a range of cell types, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of ROS in cancer cell proliferation, angiogenesis, and metastasis. It has also been used to study the role of ROS in inflammation and cardiovascular diseases.
Propiedades
IUPAC Name |
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-9-3-4-11-8-10(2)13(12(11)7-9)21-17(23)15-14(16(18)22)19-5-6-20-15/h3-7,10,13H,8H2,1-2H3,(H2,18,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSBMWYZJXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C3=NC=CN=C3C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
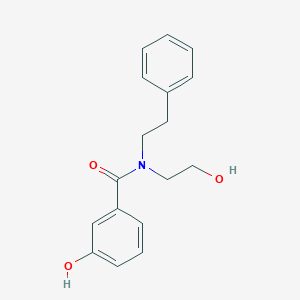
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
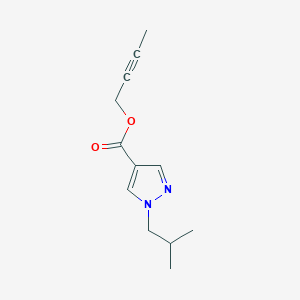
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)
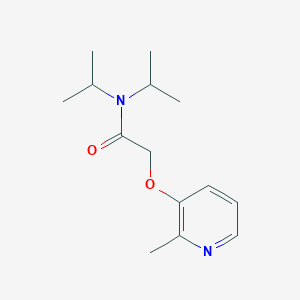
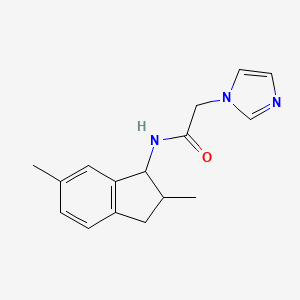
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
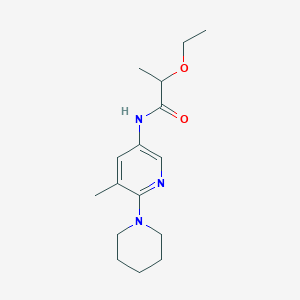
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)